Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-methylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C .
Chemical Reactions Analysis
Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.
Medicine: This compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique feature of this compound is the presence of the 5-methylthiophene moiety, which can impart distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H22N2O2S |
---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S/c1-10-5-6-12(19-10)11-9-16(8-7-15-11)13(17)18-14(2,3)4/h5-6,11,15H,7-9H2,1-4H3 |
InChI Key |
YTQVNLNHQWUGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CN(CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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